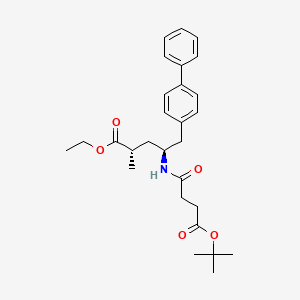
(2S,4S)-Sacubitril-O-isobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Sacubitril-O-isobutane is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of sacubitril, which is known for its role in the treatment of heart failure. The compound’s unique stereochemistry, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Sacubitril-O-isobutane typically involves several steps, starting from readily available precursors. The process often includes chiral resolution techniques to ensure the correct stereochemistry. Common synthetic routes may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired (2S,4S) configuration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(2S,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(2S,4S)-Sacubitril-O-isobutane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives are investigated for potential therapeutic uses, particularly in cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,4S)-Sacubitril-O-isobutane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
(2R,4R)-Sacubitril-O-isobutane: This enantiomer has a different stereochemistry and may exhibit distinct biological activities.
Sacubitril: The parent compound, which lacks the isobutane group, is widely used in combination with valsartan for heart failure treatment.
Other Sacubitril Derivatives: Various derivatives with different substituents are studied for their unique properties.
Uniqueness
(2S,4S)-Sacubitril-O-isobutane stands out due to its specific stereochemistry, which imparts unique biological activities. Its ability to interact selectively with molecular targets makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C28H37NO5 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1 |
InChIキー |
PCZHPQHEVJANOP-RDPSFJRHSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


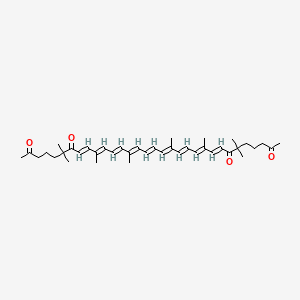
amine](/img/structure/B13435537.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
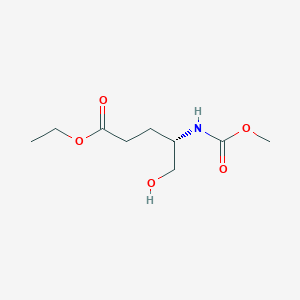


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)

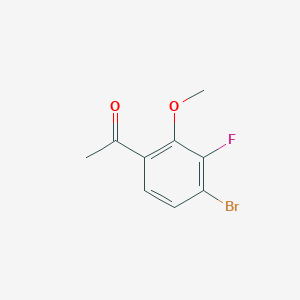
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
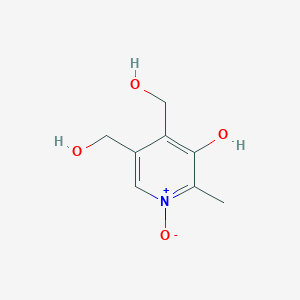


![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
